molecular formula C8H17ClN2O2 B2374827 Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride CAS No. 2377034-51-8

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B2374827
CAS No.: 2377034-51-8
M. Wt: 208.69
InChI Key: HIOCXXXWYYGIKN-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H16N2O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride typically involves the reaction of dimethylamine with a suitable pyrrolidine derivative. One common method includes the esterification of 3-(dimethylamino)pyrrolidine-1-carboxylic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the ester and dimethylamino groups.

    N-Methylpyrrolidine: Contains a single methyl group on the nitrogen atom.

    3-(Dimethylamino)pyrrolidine: Lacks the ester functionality.

Uniqueness

Methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride is unique due to the presence of both the ester and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications.

Properties

IUPAC Name

methyl 3-(dimethylamino)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-9(2)7-4-5-10(6-7)8(11)12-3;/h7H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOCXXXWYYGIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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